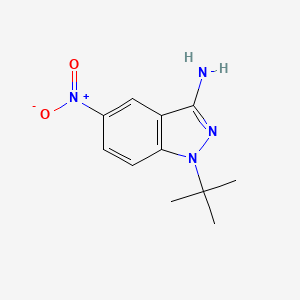

1-tert-Butyl-5-nitro-1H-indazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

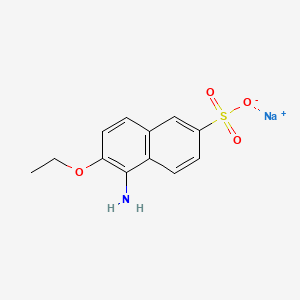

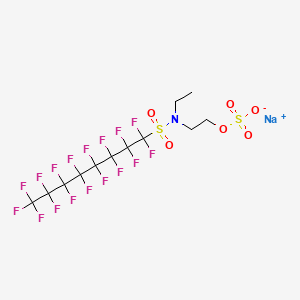

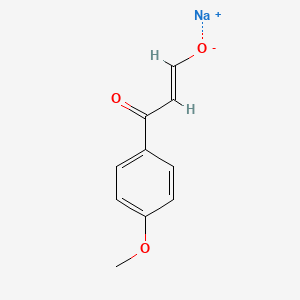

“1-tert-Butyl-5-nitro-1H-indazol-3-amine” is a chemical compound with the molecular formula C11H14N4O2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The predicted boiling point of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” is 416.6±25.0 °C, and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 2.01±0.50 .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

1-tert-Butyl-5-nitro-1H-indazol-3-amine serves as a core structure in the synthesis of compounds with potential anticancer properties. Its derivatives have been evaluated for antitumor activity against various cancer cell lines, such as HeLa cells . The nitro group and the indazole ring contribute to the molecule’s bioactivity, making it a valuable synthon in drug design.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is utilized to study enzyme inhibition. For instance, derivatives of 1-tert-Butyl-5-nitro-1H-indazol-3-amine have been identified as potent inhibitors of RIP2 kinase, which plays a role in chronic inflammatory diseases . This application is crucial for developing new therapeutic agents targeting specific biochemical pathways.

Safety and Hazards

The safety data sheet for a similar compound, “N-(1)-BOC-5-NITRO-INDAZOLE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions for “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involve the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, which include “1-tert-Butyl-5-nitro-1H-indazol-3-amine”, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

特性

IUPAC Name |

1-tert-butyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRMRQYUTQBZMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-5-nitro-1H-indazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。